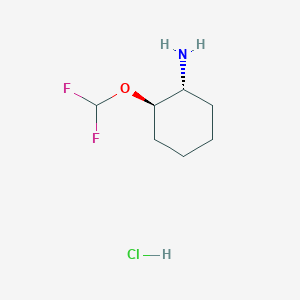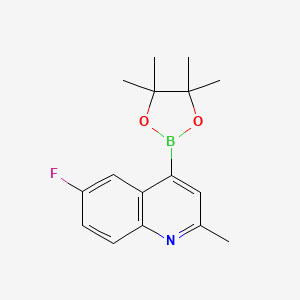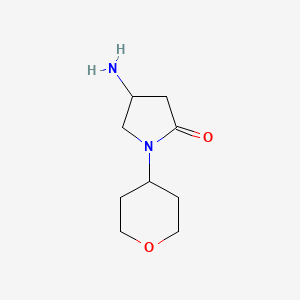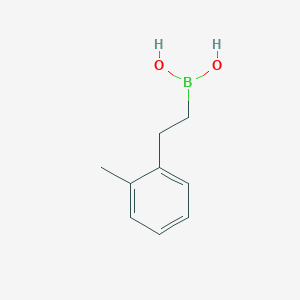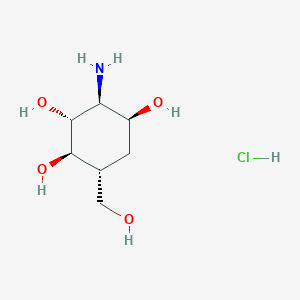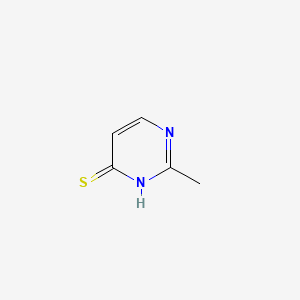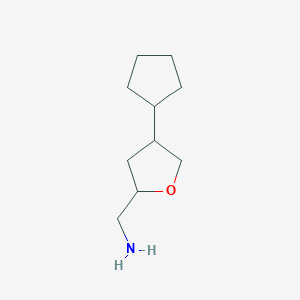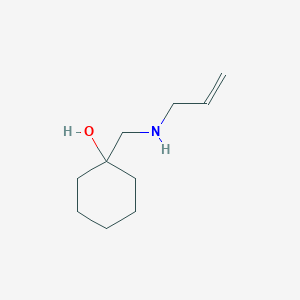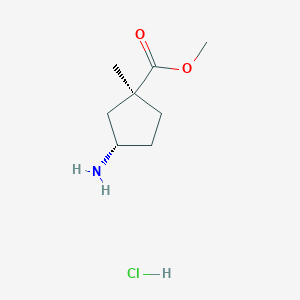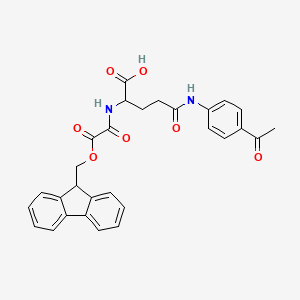![molecular formula C10H17N3O B13347725 (2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine is a complex organic compound with a unique structure that includes a pyrazole ring fused with a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine typically involves multiple steps One common method starts with the preparation of the pyrazole ring, followed by the formation of the tetrahydropyran ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular processes .
Medicine
Its unique structure may allow it to target specific biological pathways, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives and tetrahydropyran-containing molecules. Examples include:
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives
Uniqueness
What sets (2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine apart is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(2-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-10(5-11)8-3-4-14-6-9(8)12-13/h7H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
RQAXIUZJGWBPCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C2CCOCC2=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


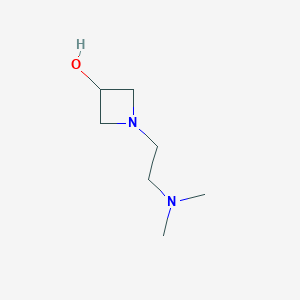
![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
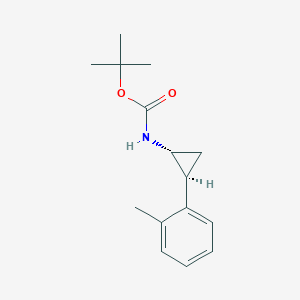
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
